ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound features a hybrid heterocyclic scaffold combining a 1,3-thiazole core linked to a 1-phenyl-3-(propan-2-yl)-1H-pyrazole moiety via a carbonylamino bridge. The ethyl acetate group at the 4-position of the thiazole ring enhances solubility and modulates electronic properties, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H22N4O3S/c1-4-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13(2)3)23-24(17)15-8-6-5-7-9-15/h5-9,11-13H,4,10H2,1-3H3,(H,21,22,26) |
InChI Key |
OLKRYFLRSFTSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Notable for its structural diversity and potential drug development.
Industry: Limited applications due to its synthetic complexity.
Mechanism of Action
- The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiazole Hybrid Scaffolds
Compound 9a–9e ()
These compounds share a benzimidazole-triazole-thiazole framework. Key differences include:
- Substituents on the thiazole ring : Compounds 9a–9e feature fluorophenyl, bromophenyl, methylphenyl, or methoxyphenyl groups at the 2-position of the thiazole, whereas the target compound has a phenyl-isopropylpyrazole substituent.
- Synthetic routes : The target compound’s synthesis likely involves coupling a pre-formed pyrazole-carbonyl chloride with a thiazole-ethyl acetate intermediate, whereas 9a–9e are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Ethyl 2-{[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)Carbonyl]Amino}Acetate ()
- Structural divergence : The pyrazole ring here is substituted with chlorine and methyl groups (vs. phenyl and isopropyl in the target compound).
- Physicochemical properties : The chlorine atom increases molecular polarity, leading to a higher melting point (e.g., 1170160-07-2 has a reported mp of 128–130°C) compared to the target compound’s predicted lower mp due to bulky isopropyl groups .
Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate ()
- Functional groups: The 5-amino group on the pyrazole may facilitate hydrogen bonding, a feature absent in the target compound .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 398.5 g/mol
- CAS Number : 1282112-21-3
The compound consists of a thiazole ring linked to a pyrazole moiety, which is further substituted with an ethyl ester group. The presence of these functional groups suggests diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole rings often exhibit antimicrobial properties. This compound may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Ethyl [2-(...)] | Staphylococcus aureus | Inhibitory effect observed in vitro |
| Ethyl [2-(...)] | Escherichia coli | Moderate antibacterial activity noted |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: In Vitro Anticancer Screening
In a recent study, ethyl [2-(...)] was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis |
| MCF7 | 12.5 | Cell cycle arrest |
These findings suggest that the compound could be a candidate for further development in cancer therapy.
The biological activity of ethyl [2-(...)] can be attributed to its ability to bind to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques like surface plasmon resonance and isothermal titration calorimetry can be employed to quantitatively assess these interactions.
Interaction Studies
Preliminary studies indicate that the compound may inhibit enzymes such as glutathione S-transferase (GST), which is overexpressed in several cancers. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
